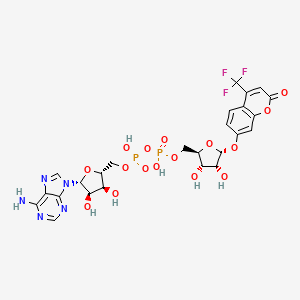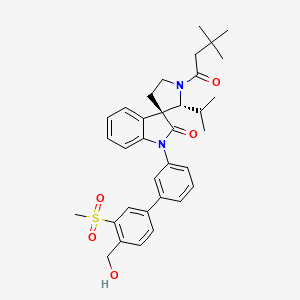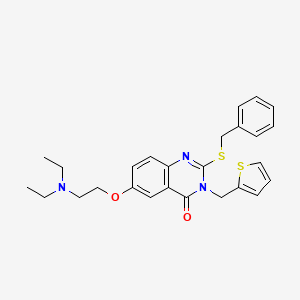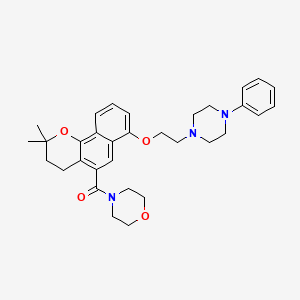![molecular formula C42H56Cl8Fe2N4O2 B12408635 Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine B can be synthesized through the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with diethylamine. The reaction typically occurs in the presence of a dehydrating agent such as polyphosphoric acid or zinc chloride . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, Rhodamine B is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Rhodamine B undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized to form rhodamine 110, a non-fluorescent compound.
Reduction: It can be reduced to leuco-rhodamine B, which is colorless and non-fluorescent.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Nucleophiles like amines and thiols can react with Rhodamine B under mild conditions.
Major Products
Oxidation: Rhodamine 110
Reduction: Leuco-rhodamine B
Substitution: Various substituted rhodamine derivatives depending on the nucleophile used.
Scientific Research Applications
Rhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in water studies and as a pH indicator.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.
Industry: Applied in the manufacturing of inks, textiles, and cosmetics.
Mechanism of Action
Rhodamine B exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a longer wavelength, producing a bright fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets and pathways involved include the interaction with cellular components such as proteins and nucleic acids, allowing for the visualization of cellular structures and processes .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescence properties but different absorption and emission spectra.
Fluorescein: A widely used fluorescent dye with a different chemical structure but similar applications in imaging and diagnostics.
Uniqueness
Rhodamine B is unique due to its strong fluorescence, high stability, and versatility in various applications. Its ability to function in different pH environments and its compatibility with various solvents make it a preferred choice in many scientific and industrial settings .
Properties
Molecular Formula |
C42H56Cl8Fe2N4O2 |
|---|---|
Molecular Weight |
1044.2 g/mol |
IUPAC Name |
chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C21H27N2O.8ClH.2Fe/c2*1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;;;;;;;;;;/h2*9-15H,5-8H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+2/p-6 |
InChI Key |
QADZPDDXOXRTBZ-UHFFFAOYSA-H |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[ClH+][Fe]Cl.[ClH+][Fe]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
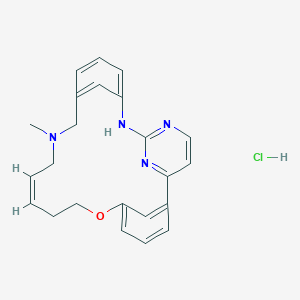
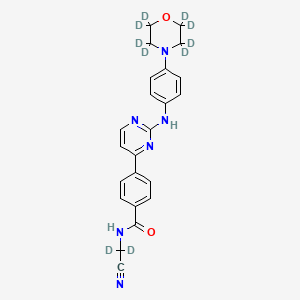
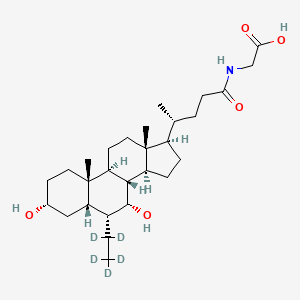
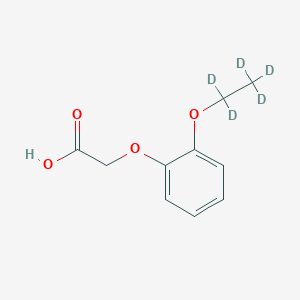
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


